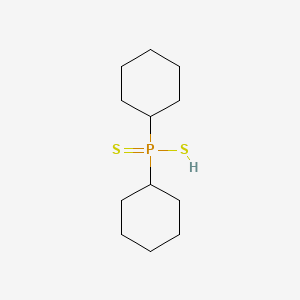
Dicyclohexyldithiophosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyldithiophosphinic acid is an organophosphorus compound with the molecular formula C12H26NPS2. It is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Dicyclohexyldithiophosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylphosphine with sulfur in the presence of a base. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Dicyclohexyldithiophosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include dicyclohexyldithiophosphinate salts and other organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyldithiophosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis . In biology, it has been studied for its potential as an antioxidant and its ability to inhibit certain enzymes . In medicine, it has been explored for its potential therapeutic effects, including its use as an anti-inflammatory agent . In industry, it is used in the extraction and separation of metals, particularly in the separation of trivalent actinides from lanthanides .
Wirkmechanismus
The mechanism of action of dicyclohexyldithiophosphinic acid involves its ability to form stable complexes with metal ions. This is achieved through the coordination of the sulfur atoms in the compound with the metal ions, leading to the formation of stable chelates . The molecular targets and pathways involved in its action include the inhibition of oxidative stress pathways and the modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Dicyclohexyldithiophosphinic acid is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include diphenyldithiophosphinic acid and bis(2,4,4-trimethylpentyl)dithiophosphinic acid . These compounds share similar chemical properties but differ in their molecular structures and specific applications. For example, bis(2,4,4-trimethylpentyl)dithiophosphinic acid is known for its high selectivity in the extraction of trivalent actinides over lanthanides .
Eigenschaften
CAS-Nummer |
40621-10-1 |
|---|---|
Molekularformel |
C12H23PS2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
dicyclohexyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H23PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) |
InChI-Schlüssel |
TYWAKIKWTGMYJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(=S)(C2CCCCC2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















